![molecular formula C12H9BrN2O B1418573 N-(6-bromopyridin-2-yl)benzamide CAS No. 1153903-18-4](/img/structure/B1418573.png)
N-(6-bromopyridin-2-yl)benzamide
Overview
Description
“N-(6-bromopyridin-2-yl)benzamide” is a chemical compound with the CAS Number: 1153903-18-4 . It has a molecular weight of 277.12 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is N-(6-bromo-2-pyridinyl)benzamide . Its InChI Code is 1S/C12H9BrN2O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) .Physical And Chemical Properties Analysis
“N-(6-bromopyridin-2-yl)benzamide” is a powder with a melting point of 85-87°C .Scientific Research Applications
Pharmacokinetics and Potential as an Anti-Fibrotic Drug
Research by Kim et al. (2008) explored a compound structurally related to N-(6-bromopyridin-2-yl)benzamide, specifically IN-1130, which is a novel ALK5 inhibitor. This compound demonstrates potential as an oral anti-fibrotic drug, with studies indicating its effectiveness in suppressing renal and hepatic fibrosis. Additionally, it has shown anti-metastatic effects in a breast cancer-bearing mouse model. The pharmacokinetics of IN-1130 revealed significant oral bioavailability and efficient distribution into vital organs like the liver, kidneys, and lungs (Kim et al., 2008).
Antimicrobial Applications
Vijaya Laxmi et al. (2019) investigated substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives, which are structurally similar to N-(6-bromopyridin-2-yl)benzamide. These derivatives exhibited significant antibacterial and antifungal activities, comparable to standard drugs like Streptomycin and Amphotericin-B. This suggests potential applications of N-(6-bromopyridin-2-yl)benzamide derivatives in antimicrobial therapies (Vijaya Laxmi, Ravi, & Nath, 2019).
Potential in Cancer Imaging and Therapy
Research on radioiodinated N-(dialkylaminoalkyl)benzamides, which are structurally related to N-(6-bromopyridin-2-yl)benzamide, has been conducted with a focus on melanoma imaging. Eisenhut et al. (2000) demonstrated that such compounds can be used effectively in planar scintigraphy and SPECT imaging of melanoma metastases. They discovered that specific derivatives showed high uptake in melanoma, indicating their potential for use in both melanoma imaging and potentially in radionuclide therapy (Eisenhut et al., 2000).
Electrophysiological Activity and Potential as a Class III Agent
Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, similar in structure to N-(6-bromopyridin-2-yl)benzamide, and evaluated their cardiac electrophysiological activity. They found these compounds to possess potency comparable to sematilide, a selective class III agent. This indicates a potential application of N-(6-bromopyridin-2-yl)benzamide derivatives in treating cardiac arrhythmias (Morgan et al., 1990).
properties
IUPAC Name |
N-(6-bromopyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTNXGYMLYOSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromopyridin-2-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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